molecular formula C13H9FO3 B6334098 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol CAS No. 1098984-26-9

4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol

Cat. No.: B6334098
CAS No.: 1098984-26-9
M. Wt: 232.21 g/mol
InChI Key: UPXFYAVGWLVCAY-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol is an organic compound characterized by the presence of a fluorine atom, a hydroxyl group, and a formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol can be achieved through several methods. One common approach involves the hydroxylation of 3-fluorobenzoic acid using liquid ammonia, sodium hydroxide, and cuprous hydroxide . This reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that optimize yield and cost-efficiency. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a starting material for synthesizing more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism by which 4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of oxidative stress-related enzymes and modulation of signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoro-4-hydroxyphenyl)-2-formylphenol is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a formyl and a hydroxyl group allows for versatile chemical transformations and interactions with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

5-(3-fluoro-4-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-6-9(2-4-13(11)17)8-1-3-12(16)10(5-8)7-15/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXFYAVGWLVCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)O)F)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649084
Record name 3'-Fluoro-4,4'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098984-26-9
Record name 3'-Fluoro-4,4'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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